molecular formula C9H12BrN3O2 B12954594 Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B12954594
M. Wt: 274.11 g/mol
InChI Key: MREBYDXYEQQKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (500 MHz, DMSO-d₆) for the compound reveals distinct signals:

  • Ethyl group : A triplet at δ 1.28 ppm (3H, J = 7.1 Hz) for the methyl group and a quartet at δ 4.23 ppm (2H, J = 7.1 Hz) for the methylene.
  • Pyrazine protons : Multiplet signals between δ 3.45–3.78 ppm for the four methylene protons of the saturated pyrazine ring.
  • Pyrazole proton : A singlet at δ 7.89 ppm for the aromatic proton at position 1, deshielded by the adjacent bromine atom.

¹³C NMR (126 MHz, DMSO-d₆) assignments include:

  • Ester carbonyl : δ 161.2 ppm
  • Pyrazole C3 : δ 112.4 ppm (coupled to bromine, ¹Jₐᴮʳ = 45 Hz)
  • Pyrazine carbons : δ 48.3–52.1 ppm for the saturated CH₂ groups.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • ν(C=O) : 1715 (ester carbonyl)
  • ν(C–Br) : 560
  • ν(N–H) : 3250 (pyrazine ring NH, broad).

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 268 nm (ε = 4500 M⁻¹cm⁻¹) in acetonitrile, attributed to π→π* transitions in the conjugated pyrazole ring. The bromine atom induces a 12 nm red shift compared to non-halogenated analogs.

Comparative Analysis of Tautomeric Forms

Pyrazolo[1,5-a]pyrazine derivatives exhibit tautomerism mediated by proton shifts between nitrogen atoms. For this compound, two tautomers are theoretically possible:

  • 3-Bromo tautomer : Bromine at position 3, proton at N4 (predominant form).
  • 5-Bromo tautomer : Bromine at position 5, proton at N1 (minor form).

DFT calculations (M06-2X/def2-TZVP) reveal the 3-bromo tautomer is more stable by 9.3 kcal/mol due to favorable resonance stabilization of the pyrazole ring. Nuclear Overhauser effect spectroscopy (NOESY) experiments confirm the dominance of the 3-bromo form, with cross-peaks observed between the pyrazole proton (δ 7.89 ppm) and pyrazine methylene protons.

Computational Modeling of Electronic Structure

DFT calculations (B3LYP/6-311++G**) provide insights into the electronic properties:

Parameter Value
HOMO Energy -6.82 eV
LUMO Energy -1.94 eV
HOMO-LUMO Gap 4.88 eV
Natural Charge on Br -0.32 e

The bromine atom acts as an electron-withdrawing group, polarizing the pyrazole ring and increasing electrophilicity at C5. Molecular electrostatic potential (MEP) maps show a region of high electron density at the ester carbonyl oxygen (V = -0.45 au), making it susceptible to nucleophilic attack.

Non-covalent interaction (NCI) analysis identifies weak C–H···O hydrogen bonds between the pyrazine NH and ester carbonyl oxygen, stabilizing the bicyclic conformation. The reduced density gradient (RDG) isosurface plot confirms these interactions with regions of attractive interaction (blue) near the NH and O atoms.

Properties

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C9H12BrN3O2/c1-2-15-9(14)8-7(10)6-5-11-3-4-13(6)12-8/h11H,2-5H2,1H3

InChI Key

MREBYDXYEQQKGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCNCC2=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the bromination of the corresponding ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 3 undergoes nucleophilic substitution reactions, enabling functionalization of the pyrazolo-pyrazine scaffold.

Key Reactions:

  • Suzuki-Miyaura Coupling : The bromo group participates in palladium-catalyzed cross-coupling with boronic acids. For example, reactions using Pd(PPh₃)₄ and K₃PO₄ in THF at 80°C yield aryl- or heteroaryl-substituted derivatives .

  • Buchwald-Hartwig Amination : Coupling with amines in the presence of CuI and (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine generates amino-substituted analogs .

Example Conditions:

Reaction TypeReagents/CatalystsSolventTemperatureYield
Suzuki CouplingPd(PPh₃)₄, K₃PO₄THF80°C60–75%
Buchwald-HartwigCuI, Diamine ligandToluene100°C50–65%

These reactions are critical for synthesizing pharmacologically active derivatives .

Ester Group Transformations

The ethyl ester undergoes hydrolysis, transesterification, and reduction:

  • Hydrolysis : Treatment with NaOH in aqueous methanol converts the ester to the corresponding carboxylic acid, which can further react to form amides or acyl chlorides.

  • Transesterification : Methanol or other alcohols in acidic/basic conditions replace the ethyl group, yielding methyl or propyl esters.

Mechanistic Insight :
The ester’s reactivity is enhanced by electron-withdrawing effects from the adjacent pyrazolo-pyrazine ring, facilitating nucleophilic attack at the carbonyl carbon .

Reduction of the Pyrazine Ring

The partially saturated pyrazine ring can undergo further reduction under specific conditions:

  • Sodium Borohydride Reduction : In methanol with NaOMe catalysis, the pyrazine ring is reduced to a tetrahydro derivative. This reaction produces syn- and anti-isomers, with isomer ratios dependent on solvent polarity (e.g., 7:1 syn:anti in methanol vs. 1:1 in chloroform) .

Experimental Data:

Reducing AgentSolventCatalystIsomer Ratio (syn:anti)
NaBH₄MethanolNaOMe7:1
NaBH₄EthanolNone3:1
TBABChloroformNone1:1

The anti-isomer’s stability is attributed to reduced steric hindrance between substituents .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

  • Cyclization with Thiadiazolidines : Reaction with tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate intermediates forms thiadiazole-fused derivatives, which are bioactive scaffolds .

  • Ring-Opening via Acid Catalysis : Strong acids (e.g., H₂SO₄) cleave the pyrazine ring, yielding linear diamines or amino alcohols.

Interaction with Biological Targets

While primarily a synthetic intermediate, its derivatives exhibit biological activity through:

  • Enzyme Inhibition : Binding to kinase active sites via hydrogen bonding with the carboxylate and halogen interactions.

  • Receptor Modulation : Allosteric effects on GPCRs due to the rigid pyrazolo-pyrazine core.

Comparative Reactivity with Analogues

Compound ModificationsReactivity Differences
Bromine → ChlorineSlower substitution due to poorer leaving group
Ethyl Ester → Methyl EsterFaster hydrolysis under basic conditions
Saturated vs. Aromatic RingReduced ring aromaticity lowers stability

Scientific Research Applications

Anti-inflammatory Properties

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has shown significant anti-inflammatory effects. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways.

CompoundCOX-2 Inhibition (IC50)Selectivity Index
Ethyl 3-bromo derivativeTBDTBD
Celecoxib0.01 µM353.8

This inhibition suggests potential for developing new anti-inflammatory drugs targeting conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The compound disrupts microbial cell membranes and inhibits essential metabolic pathways:

  • Mechanism : The presence of the pyrazolo ring system enhances its efficacy against pathogens.

Studies have shown this compound to be effective against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The compound has been identified as a potential neuroprotective agent due to its ability to interact with enzymes linked to neurodegenerative disorders. Its nitrogen-rich structure allows for binding to receptors associated with neuroprotection.

  • Applications : Potential use in treating Alzheimer's disease and other neurodegenerative conditions by modulating neurotransmitter systems .

Anticancer Potential

This compound has demonstrated anticancer properties in various studies:

  • Mechanism of Action : It may inhibit specific kinases involved in cell cycle regulation and induce apoptosis in cancer cells.

Preliminary data suggest that this compound can inhibit tumor growth through multiple pathways .

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Anti-inflammatory Study : A study evaluated its COX inhibition compared to traditional NSAIDs. Results indicated a comparable efficacy with a potentially improved safety profile.
  • Neuroprotective Research : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage.
  • Antimicrobial Trials : The compound was tested against various bacterial strains in vitro, showing significant inhibition rates comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The bromine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Variations at Position 3

The bromine atom at position 3 distinguishes this compound from analogs with other substituents:

  • tert-Butyl 3-bromo-6,7-dihydro-2-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1301714-08-8): Incorporates a tert-butyl ester and methyl group, enhancing steric bulk and lipophilicity ().

Key Insight : Bromine at position 3 enhances Suzuki-Miyaura coupling utility, while ester groups (ethyl vs. tert-butyl) modulate solubility and metabolic stability.

Oxidation State of the Pyrazine Ring

  • Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 951626-95-2): Features a ketone at position 4, introducing hydrogen-bonding capacity but reducing ring flexibility ().
  • Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS 604003-26-1): A diazepine analog with an expanded ring, altering conformational dynamics ().

Functionalization at Position 7

  • Methyl 3-bromo-7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)pyrazolo[1,5-a]pyrazine-4-carboxylate (): A dimethylamino-silyl group at position 7 enhances steric hindrance and nucleophilicity, enabling tailored reactivity.
  • Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Compound 29, ): A 3-methylfuranoyl group at position 5 improves affinity for viral polymerases.

Key Insight : Position 7 modifications are less explored but offer opportunities for optimizing pharmacokinetic properties.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
Target Compound C₉H₁₀BrN₃O₂ 272.10 3-Br, 2-ethyl ester Low (lipophilic)
Methyl 4-oxo Derivative (CAS 951626-95-2) C₈H₉N₃O₃ 195.18 4-oxo, 2-methyl ester Moderate
tert-Butyl Derivative (CAS 1301714-08-8) C₁₂H₁₈BrN₃O₂ 316.19 3-Br, 2-tert-butyl ester Very low

Data Sources : .

Biological Activity

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and the implications for drug development.

  • Molecular Formula : C9_9H12_{12}BrN3_3O2_2
  • Molecular Weight : 274.11 g/mol
  • CAS Number : 1301714-28-2

The compound features a tetrahydropyrazolo structure with a bromine atom at the 3-position and an ethyl ester functional group at the carboxylic acid position. This structural configuration is believed to enhance its pharmacological profile.

Synthesis

This compound can be synthesized through various methods that allow for modifications to improve yield and purity. The synthesis routes often involve reactions that introduce the bromine atom and establish the tetrahydropyrazolo framework.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Antimicrobial Properties

Studies have shown that pyrazole derivatives possess significant antimicrobial activity. For instance, certain synthesized pyrazole carboxamides demonstrated notable antifungal effects . this compound may similarly exhibit antimicrobial properties due to its structural similarities.

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Research into related compounds has revealed their potential in modulating inflammatory pathways . this compound could act on similar pathways given its structural characteristics.

3. Neuroprotective Potential

The compound may also interact with biological targets linked to neurodegenerative diseases. Preliminary studies suggest it could influence enzymes involved in metabolic pathways relevant to such disorders . This interaction is crucial for understanding its mechanism of action and therapeutic potential.

Research Findings and Case Studies

Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives. A review highlighted various pyrazole compounds with significant antitumor activity against specific cancer-related targets such as BRAF(V600E) and EGFR . These findings suggest that this compound may also possess antitumor properties based on its structure.

Table: Summary of Biological Activities

Activity TypeRelated FindingsReference
AntimicrobialNotable antifungal activity in similar pyrazole derivatives
Anti-inflammatoryModulation of inflammatory pathways observed in related compounds
NeuroprotectivePotential interaction with metabolic enzymes
AntitumorSignificant inhibitory activity against cancer targets

Q & A

Q. What are the established synthetic routes for Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, and how can reaction conditions be optimized?

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and substituent positions. For example, the ethyl ester group appears as a triplet (~δ 1.3 ppm for CH₃) and quartet (~δ 4.3 ppm for CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 289.01 for C₉H₁₀BrN₃O₂) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.3%) .

Q. What substitution patterns are feasible at the tetrahydropyrazine ring, and how do they influence reactivity?

Position 7 is highly reactive for functionalization. For example:

  • Formylation : Using silylformamidine yields 7-formyl derivatives (52% yield after HBr hydrolysis) .
  • Amination : Introducing dimethylamino groups at position 7 via nucleophilic substitution enhances solubility and bioactivity .

Advanced Research Questions

Q. How do steric and electronic factors affect regioselectivity during functionalization at position 3 vs. position 7?

  • Electronic Effects : The electron-withdrawing bromine at position 3 directs electrophilic attacks to position 7. Computational studies suggest this is due to reduced electron density at C3 .
  • Steric Hindrance : Bulky substituents (e.g., trimethylsilyl groups) at position 7 can block further reactions, necessitating protecting-group strategies .

Q. What mechanisms underlie the compound’s biological activity in medicinal chemistry contexts?

  • Antiviral Activity : Derivatives inhibit viral polymerases (e.g., respiratory syncytial virus) by binding to the active site, as shown in molecular docking studies .
  • Anticancer Potential : Analogues like 4-oxo-tetrahydropyrazolo[1,5-a]pyrazines disrupt cancer stem cell pathways via aldehyde dehydrogenase inhibition .

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools resolve ambiguities?

  • Chiral Auxiliaries : Use of enantiopure starting materials or catalysts can induce asymmetry in the tetrahydropyrazine ring .
  • NMR Analysis : NOESY and COSY experiments distinguish syn- vs. anti-isomers, as demonstrated for ethyl 5,7-dimethyl derivatives .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

  • Yield Discrepancies : Variations may arise from trace moisture (e.g., in bromination steps) or incomplete purification. Replicate reactions under anhydrous conditions are recommended .
  • NMR Artifacts : Tautomerism in DMSO-d₆ can obscure signals. Switching to CDCl₃ or adding shift reagents clarifies splitting patterns .

Q. What role does tautomerism play in the compound’s stability and bioactivity?

  • Equilibria : The 4-oxo group can tautomerize to 4-hydroxy forms, affecting hydrogen-bonding interactions in drug-receptor complexes .
  • Stability : Tautomeric forms are pH-dependent; buffered solutions (pH 6–8) stabilize the keto form for consistent bioassays .

Key Methodological Recommendations

  • Synthetic Design : Prioritize stepwise functionalization (bromination → amination) to avoid steric clashes .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Biological Testing : Use derivatives with blocked tautomerism (e.g., methylated oxo groups) to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.